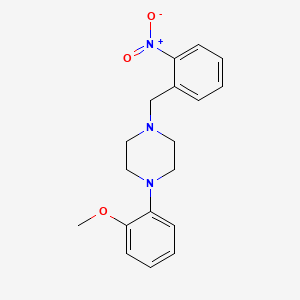
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, also known as BCOX, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BCOX is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The precise mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can reduce tumor growth in animal models and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based anticancer therapies, which could potentially improve the treatment of certain types of cancer. Another area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based antibiotics, which could help to address the growing problem of antibiotic resistance. Further research is also needed to fully understand the mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole and its potential side effects.
Synthesis Methods
The synthesis of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 2-bromoaniline and 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. These properties make 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole a promising candidate for use in scientific research. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been investigated for its potential use as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKKVSWWFVLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5786095 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)


![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)